2-amino-4-(2,5-difluorophenyl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2,5-difluorophenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzo[h]chromene core with an amino group, a difluorophenyl substituent, and a carbonitrile group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,5-difluorophenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot, multi-component reaction that includes starting materials such as ethyl acetoacetate, hydrazine hydrate, salicylaldehyde, and malononitrile. This reaction is often carried out under solvent-free and catalyst-free conditions, utilizing visible light to initiate the process . The reaction conditions are designed to be environmentally friendly, with high yields and minimal waste.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry are often applied. This includes the use of solvent-free conditions, catalyst-free reactions, and the utilization of visible light to drive the synthesis. These methods are not only cost-effective but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,5-difluorophenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as refluxing, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted chromenes.
Scientific Research Applications
2-amino-4-(2,5-difluorophenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: Research has indicated its potential as an anticancer agent, owing to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,5-difluorophenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets. The amino and difluorophenyl groups play a crucial role in binding to specific enzymes or receptors, leading to the modulation of biological pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(4-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
Uniqueness
What sets 2-amino-4-(2,5-difluorophenyl)-4H-benzo[h]chromene-3-carbonitrile apart from similar compounds is its specific substitution pattern. The presence of the 2,5-difluorophenyl group and the benzo[h]chromene core provides unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H12F2N2O |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-amino-4-(2,5-difluorophenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H12F2N2O/c21-12-6-8-17(22)15(9-12)18-14-7-5-11-3-1-2-4-13(11)19(14)25-20(24)16(18)10-23/h1-9,18H,24H2 |
InChI Key |
QRCXUEPQQGTHIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=C(C=CC(=C4)F)F)C#N)N |
Origin of Product |
United States |
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